molecular formula C7H10Cl2N2 B13594330 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride

6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride

Cat. No.: B13594330
M. Wt: 193.07 g/mol
InChI Key: KIPVPBHIWRNQFZ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its chloromethyl group at the 6-position and methyl groups at the 3 and 4 positions, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride typically involves the chloromethylation of 3,4-dimethylpyridazine. One common method includes the reaction of 3,4-dimethylpyridazine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.

    Starting Material: 3,4-dimethylpyridazine

    Reagents: Formaldehyde, hydrochloric acid

    Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures

The reaction proceeds as follows:

3,4-dimethylpyridazine+CH2O+HClThis compound\text{3,4-dimethylpyridazine} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} 3,4-dimethylpyridazine+CH2​O+HCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, enhancing the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridazine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Products include azidomethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products can include reduced pyridazine derivatives or dechlorinated compounds.

Scientific Research Applications

6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride has several applications across various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)pyridazine
  • 3,4-Dimethylpyridazine
  • 6-(Bromomethyl)-3,4-dimethylpyridazine

Uniqueness

6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl groups and a chloromethyl group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry.

This compound’s versatility and reactivity make it a significant subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

6-(chloromethyl)-3,4-dimethylpyridazine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)10-9-6(5)2;/h3H,4H2,1-2H3;1H

InChI Key

KIPVPBHIWRNQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)CCl.Cl

Origin of Product

United States

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